molecular formula C5H3Cl2NO2S B2835771 4-Chloropyridine-2-sulfonyl chloride CAS No. 1060809-16-6

4-Chloropyridine-2-sulfonyl chloride

Cat. No.: B2835771
CAS No.: 1060809-16-6
M. Wt: 212.04
InChI Key: WMGWDIFEYNPWAK-UHFFFAOYSA-N
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Description

Overview of Pyridine (B92270) Sulfonyl Chlorides as Key Intermediates in Organic Synthesis

Pyridine sulfonyl chlorides are instrumental reagents in organic synthesis, primarily serving as precursors for the introduction of the pyridylsulfonyl moiety into a wide range of molecules. The sulfonyl chloride group is a potent electrophile, readily undergoing nucleophilic substitution reactions with a diverse array of nucleophiles, including amines, alcohols, and phenols. This reactivity is the cornerstone of their utility, most notably in the formation of sulfonamides.

The sulfonamide functional group is a well-established pharmacophore found in a multitude of therapeutic agents, including antibacterial drugs, diuretics, and anticonvulsants. The incorporation of a pyridine ring into a sulfonamide structure can significantly influence its physicochemical properties, such as solubility, lipophilicity, and metabolic stability, thereby modulating its biological activity. Pyridine sulfonyl chlorides, therefore, offer a direct and efficient route to novel pyridyl-containing sulfonamides for drug discovery programs. nbinno.comnih.gov Beyond sulfonamide synthesis, these intermediates are also employed in the preparation of sulfonate esters and as versatile coupling partners in various carbon-carbon and carbon-heteroatom bond-forming reactions.

Structural Features and Synthetic Utility of 4-Chloropyridine-2-sulfonyl chloride

This compound, identified by the CAS number 1060809-16-6, is a specific isomer within this important class of compounds. chemicalbook.com Its molecular structure is characterized by a pyridine ring substituted with a chlorine atom at the 4-position and a sulfonyl chloride group at the 2-position.

The primary synthetic utility of this compound lies in its role as a precursor to a variety of substituted pyridine derivatives. Its reaction with primary and secondary amines leads to the formation of the corresponding 4-chloropyridine-2-sulfonamides. These sulfonamides can serve as valuable intermediates for further functionalization, potentially through cross-coupling reactions at the chloro-substituted position, to generate more complex and diverse molecular scaffolds for biological screening.

PropertyValue
CAS Number 1060809-16-6
Molecular Formula C5H3Cl2NO2S
Molecular Weight 212.05 g/mol
IUPAC Name This compound

Historical Development of Sulfonyl Chloride Chemistry Relevant to Pyridine Derivatives

The synthesis of sulfonyl chlorides has a rich history dating back to the 19th century. One of the earliest and most significant methods for the preparation of aromatic sulfonyl chlorides is the Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884. wikipedia.org This reaction initially involved the synthesis of aryl halides from aryl diazonium salts using copper salts as catalysts. wikipedia.org A modification of this reaction, often referred to as the Meerwein reaction, extended its utility to the synthesis of aryl sulfonyl chlorides. acs.orgacs.orgacs.org This process typically involves the reaction of an aromatic diazonium salt with sulfur dioxide in the presence of a copper catalyst. acs.orgacs.orgacs.org

These classical methods laid the foundation for the synthesis of a wide variety of aromatic and heteroaromatic sulfonyl chlorides, including pyridine derivatives. The application of Sandmeyer-type conditions to aminopyridines provided a viable route to the corresponding pyridinediazonium salts, which could then be converted to pyridine sulfonyl chlorides. acs.orgacs.org

Over the years, numerous advancements have been made to improve the efficiency, safety, and substrate scope of sulfonyl chloride synthesis. These include the development of alternative sources of sulfur dioxide and the use of milder reaction conditions. nih.gov For instance, the use of thionyl chloride in aqueous media has been shown to be an effective method for the preparation of aryl sulfonyl chlorides from diazonium salts. acs.org More recent developments have explored photocatalytic methods for the synthesis of sulfonyl chlorides, offering a more sustainable alternative to traditional approaches. acs.orgacs.orgnih.gov

Reaction NameDescription
Sandmeyer Reaction A chemical reaction used to synthesize aryl halides from aryl diazonium salts using copper salts as reagents or catalysts. wikipedia.org
Meerwein Reaction A modification of the Sandmeyer reaction for the synthesis of aryl sulfonyl chlorides from aryl diazonium salts and sulfur dioxide, catalyzed by copper salts. acs.orgacs.orgacs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloropyridine-2-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl2NO2S/c6-4-1-2-8-5(3-4)11(7,9)10/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMGWDIFEYNPWAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1Cl)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Reaction Mechanisms of 4 Chloropyridine 2 Sulfonyl Chloride

Electrophilic Characteristics of the Sulfonyl Chloride Functional Group

The sulfonyl chloride group (-SO₂Cl) is a powerful electrophile, a characteristic that defines the reactivity of 4-Chloropyridine-2-sulfonyl chloride. nih.gov This electrophilicity stems from the presence of the highly electronegative oxygen and chlorine atoms bonded to the central sulfur atom. These atoms strongly withdraw electron density, rendering the sulfur atom electron-deficient and highly susceptible to attack by nucleophiles. nih.govresearchgate.net

Sulfonyl chlorides are considered one of the most potent electrophiles in organic synthesis. nih.gov Their reactivity allows for a wide array of chemical transformations, enabling the formation of various sulfur-containing functional groups. researchgate.net The reaction mechanism for nucleophilic substitution at the sulfonyl sulfur is generally considered to be a bimolecular nucleophilic substitution (Sₙ2)-type process. researchgate.netmdpi.com However, the exact mechanism can be influenced by the nature of the nucleophile, the substituents on the aromatic ring, and the reaction conditions, with potential shifts towards a more unimolecular (Sₙ1) or an addition-elimination pathway. researchgate.netmdpi.com

The significant electrophilic nature of the sulfonyl chloride moiety in this compound makes it a versatile reagent for introducing the 4-chloropyridine-2-sulfonyl group into various molecules.

Nucleophilic Substitution Reactions at the Sulfur Center

The electron-deficient sulfur atom in this compound is the primary site for nucleophilic attack, leading to the displacement of the chloride ion. This reactivity is harnessed to synthesize a variety of important organic compounds.

The reaction of this compound with primary or secondary amines is a fundamental method for the synthesis of sulfonamides. This amination reaction is a cornerstone of medicinal chemistry, as the sulfonamide functional group is a key component in a wide range of therapeutic agents. nih.gov The reaction proceeds through the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of hydrogen chloride, which is typically neutralized by a base, such as pyridine (B92270), added to the reaction mixture. chemicalbook.com

The general reaction is as follows:

R-NH₂ + ClSO₂-Py-Cl → R-NH-SO₂-Py-Cl + HCl

This reaction is highly efficient and allows for the coupling of a diverse range of amines with the 4-chloropyridine-2-sulfonyl moiety. researchgate.net

Table 1: Examples of Amination Reactions with Sulfonyl Chlorides

AmineSulfonyl ChlorideProduct
4-[4-(3-amino-2-fluorophenyl)-2-(1,1-dimethylethyl)-1,3-thiazol-5-yl]-2-pyrimidinaminePyridine-2-sulfonyl chlorideN-{3-[5-(2-amino-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2-pyridinesulfonamide chemicalbook.com
AnilineSubstituted thiophen-2-sulphonyl chloridesCorresponding sulfonamides researchgate.net

This table provides illustrative examples of amination reactions involving sulfonyl chlorides.

Similar to the formation of sulfonamides, this compound can react with alcohols or phenols in the presence of a base to form sulfonate esters. This reaction, known as sulfonylation, is a common method for converting an alcohol's hydroxyl group into a good leaving group for subsequent substitution or elimination reactions. youtube.com

The mechanism involves the attack of the alcohol's oxygen on the electrophilic sulfur atom, leading to the displacement of the chloride. youtube.com Pyridine is often used as the base to catalyze the reaction and neutralize the HCl produced. youtube.com

The general reaction is:

R-OH + ClSO₂-Py-Cl → R-O-SO₂-Py-Cl + HCl

The resulting sulfonate esters are valuable intermediates in organic synthesis. researchgate.netucl.ac.uk

The versatility of the sulfonyl chloride group allows for its conversion into a variety of other sulfur-containing functionalities. researchgate.net

Sulfones: While not a direct reaction of the sulfonyl chloride, the related aryl picolyl sulfones can be synthesized from 4-alkylpyridines and aryl sulfonyl chlorides. nih.gov This transformation proceeds through a proposed N-sulfonyl 4-alkylidene dihydropyridine (B1217469) intermediate. nih.gov

Sulfinic Acids and their Derivatives: The reduction of sulfonyl chlorides can lead to the formation of sulfinic acids. More commonly, sulfonyl chlorides are prepared from sulfinic acids. For instance, pyridine-2-sulfonyl chloride can be generated from sodium 2-pyridinesulfinate and N-chlorosuccinimide. chemicalbook.com

Sulfonyl Fluorides: Sulfonyl chlorides can be converted to the corresponding sulfonyl fluorides through a direct chloride/fluoride (B91410) exchange reaction. nih.govnih.gov This is often achieved using reagents like potassium fluoride in a biphasic water/acetone mixture. nih.gov This transformation is significant as sulfonyl fluorides have gained attention as "click" reagents. nih.gov

Reactivity of the Chloropyridine Moiety

Beyond the reactions at the sulfonyl chloride group, the chloropyridine ring itself possesses distinct reactivity, primarily governed by nucleophilic aromatic substitution.

The pyridine ring in this compound is electron-deficient due to the electronegativity of the nitrogen atom. This electron deficiency is further enhanced by the presence of the electron-withdrawing sulfonyl chloride group. This makes the carbon atoms of the pyridine ring, particularly those at the 2- and 4-positions, susceptible to attack by nucleophiles. stackexchange.comwikipedia.org

The reaction proceeds via a nucleophilic aromatic substitution (SₙAr) mechanism. stackexchange.comwikipedia.org This mechanism typically involves two steps:

Addition of the nucleophile to the aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com The negative charge in this intermediate is delocalized, with significant density on the nitrogen atom of the pyridine ring. stackexchange.comwikipedia.org

Elimination of the leaving group (in this case, the chloride ion) to restore the aromaticity of the ring. stackexchange.com

The presence of electron-withdrawing groups, like the sulfonyl chloride, stabilizes the negatively charged Meisenheimer complex, thereby accelerating the rate of the SₙAr reaction. masterorganicchemistry.com The position of these groups is crucial; ortho and para placements relative to the leaving group provide the most significant rate enhancement. masterorganicchemistry.com In this compound, the sulfonyl chloride group is ortho to the chlorine atom, which should activate it towards nucleophilic attack. However, the nitrogen atom in the pyridine ring also strongly influences the reactivity, making the 4-position particularly susceptible to substitution. stackexchange.comwikipedia.org

Mechanistic Investigations of Transformations Involving Pyridine Sulfonyl Chlorides

Elucidation of Reaction Intermediates (e.g., Radical Mechanisms, Sulfonyl Cations)

The transformations of pyridine sulfonyl chlorides proceed through various reactive intermediates, the nature of which depends on the specific reaction conditions.

In many reactions, particularly those involving catalysis by other pyridine-type bases, a key intermediate is the sulfonylpyridinium cation . rsc.org This species is formed through the nucleophilic attack of the catalyst on the electrophilic sulfur atom of the sulfonyl chloride. This intermediate is highly reactive and is subsequently attacked by the final nucleophile (e.g., water or an alcohol), leading to the product and regenerating the pyridine catalyst. The formation of this intermediate is consistent with kinetic and stoichiometric data from the hydrolysis of benzenesulphonyl chloride catalyzed by pyridines. rsc.org

Under electrochemical conditions, transformations involving pyridine sulfonyl groups can proceed via sulfonyl radicals . For instance, in the meta-C–H sulfonylation of pyridines, a nucleophilic sulfinate can undergo single-electron oxidation at an anode to generate a sulfonyl radical. nih.gov This electrophilic radical can then add to an electron-rich, dearomatized pyridine intermediate. nih.gov

In reactions involving the C-H activation of alkylpyridines, N-sulfonylation of the pyridine nitrogen can lead to the formation of an alkylidene dihydropyridine intermediate . nih.gov This occurs after the initial N-sulfonylation activates the picolyl position for deprotonation. This dihydropyridine species is the key intermediate that then undergoes sulfonylation at the picolyl carbon. nih.gov

While the formation of sulfonyl cations (sulfylium ions, RSO₂⁺) has been considered in sulfonyl transfer reactions, they are generally high-energy intermediates. For most reactions of arenesulfonyl chlorides, including pyridine sulfonyl chlorides, a concerted SN2-like mechanism is often favored over a stepwise mechanism involving a free sulfonyl cation. nih.govresearchgate.net

Kinetic Studies and Determination of Rate-Limiting Steps

For example, the pyridine-catalyzed methanolysis of aromatic sulfonyl chlorides follows first-order kinetics in both the sulfonyl chloride and the pyridine. rsc.org This is consistent with a nucleophilic catalysis mechanism where the formation of the sulfonylpyridinium intermediate is the slow step. rsc.orgrsc.org

The rate of these reactions is significantly influenced by the electronic properties of substituents on both the sulfonyl chloride and the pyridine catalyst. Electron-withdrawing groups on the sulfonyl chloride accelerate the reaction, while electron-donating groups retard it. rsc.org Conversely, electron-donating groups on the pyridine catalyst increase its nucleophilicity and thus increase the reaction rate. These relationships are often quantified using Hammett and Brønsted correlations. For the reaction of substituted benzenesulphonyl chlorides with pyridines in water, the Brønsted and Hammett plots yielded slopes of 0.45 and –2.68, respectively. rsc.org

Activation parameters, such as the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), provide further mechanistic insight. Negative entropies of activation are typically observed for these bimolecular reactions, which is consistent with an ordered transition state where two molecules come together. allresearchjournal.com

ReactionReactantsKey Kinetic FindingsProposed Rate-Limiting StepReference(s)
Methanolysis Benzenesulphonyl chloride + PyridineFirst-order in sulfonyl chloride, First-order in pyridine.Nucleophilic attack of pyridine on the sulfonyl sulfur. rsc.org
Hydrolysis Benzenesulphonyl chloride + PyridinesRate constants correlate with pKa of the pyridines (Brønsted slope = 0.45).Formation of the sulphonylpyridinium intermediate. rsc.org
Reaction with α-Hydroxy acids p-Toluenesulfonyl Chloride + α-Hydroxy acids + PyridineFollows second-order kinetics; first order in each reactant. Negative entropy of activation.Direct nucleophilic attack on the sulfur center. allresearchjournal.com

Influence of Solvent and Reaction Conditions on Mechanism

The solvent plays a crucial role in the mechanism of sulfonyl chloride reactions, influencing both reaction rates and, in some cases, the reaction pathway itself. Solvolysis reactions of aromatic and heteroaromatic sulfonyl chlorides are often analyzed using the extended Grunwald-Winstein equation, which correlates the specific rates of solvolysis with the solvent's nucleophilicity (NT) and ionizing power (YCl). nih.govresearchgate.net

For many sulfonyl chlorides, including aromatic and heteroaromatic variants, the solvolysis is proposed to proceed through a concerted SN2 mechanism. nih.govsigmaaldrich.com This is supported by the significant sensitivity of the reaction rate to the solvent's nucleophilicity. nih.gov The transition state involves simultaneous bond-making with the solvent nucleophile and bond-breaking of the sulfur-chloride bond.

The presence of specific reagents can dramatically alter the reaction mechanism. A classic example is the reaction of alcohols with thionyl chloride (SOCl₂). In the absence of a base like pyridine, the reaction often proceeds through an SNi (internal nucleophilic substitution) mechanism with retention of stereochemistry. masterorganicchemistry.com However, the addition of pyridine shuts down the SNi pathway. masterorganicchemistry.com Pyridine attacks the intermediate chlorosulfite, displacing the chloride ion. This free chloride ion then acts as a nucleophile, attacking the substrate from the backside in an SN2 reaction, which results in an inversion of stereochemistry. masterorganicchemistry.com This highlights the profound impact that reaction additives can have on the mechanistic pathway.

Furthermore, solvent isotope effects have been used to probe reaction mechanisms. In the pyridine-catalyzed hydrolysis of benzenesulphonyl chloride, the observed solvent isotope effect is consistent with a nucleophilic catalysis mechanism rather than a general base catalysis mechanism. rsc.org

Applications in Advanced Organic Synthesis Using 4 Chloropyridine 2 Sulfonyl Chloride

Construction of Complex Pyridine-Based Sulfonamide Derivatives

The reaction of sulfonyl chlorides with primary or secondary amines is a fundamental method for the formation of sulfonamides, a structural motif present in numerous biologically active compounds. nih.gov 4-Chloropyridine-2-sulfonyl chloride is an effective reagent for this transformation, enabling the synthesis of a diverse range of pyridine-based sulfonamides. eurjchem.com The general synthesis involves reacting the sulfonyl chloride with an appropriate amine in a suitable solvent, often in the presence of a base to neutralize the hydrochloric acid byproduct. mdpi.comnih.gov This straightforward approach provides access to complex molecules that combine the structural features of pyridine (B92270) with the functional properties of the sulfonamide group.

A significant application of pyridine sulfonyl chlorides is in the synthesis of fused heterocyclic systems, which are of great interest in medicinal chemistry. nih.gov One prominent example is the construction of mdpi.comnih.govresearchgate.nettriazolo[4,3-a]pyridine sulfonamides. The synthesis of this scaffold can be achieved through a multi-step process that utilizes a pyridine sulfonyl chloride precursor. nih.govmdpi.com

The general synthetic strategy often begins with the reaction of a 2-chloropyridine (B119429) derivative with a hydrazide, followed by a cyclization step to form the fused triazole ring. organic-chemistry.org In the context of sulfonamide synthesis, a 2-chloropyridine sulfonyl chloride can be reacted with an amine to form a sulfonamide intermediate. This intermediate, which still contains the 2-chloro-pyridine moiety, can then be reacted with hydrazine (B178648) to substitute the chlorine atom, forming a 2-hydrazinopyridine (B147025) derivative. Subsequent cyclization, for instance by reaction with an orthoester, leads to the formation of the desired mdpi.comnih.govresearchgate.nettriazolo[4,3-a]pyridine sulfonamide core structure. This methodology allows for the creation of libraries of novel fused sulfonamides with potential therapeutic applications, such as antimalarial agents. nih.govmdpi.com

Table 1: Examples of Pyridine Sulfonamide Synthesis This table is illustrative of general sulfonamide synthesis from sulfonyl chlorides and amines.

Sulfonyl ChlorideAmineProductYield (%)Reference
2-chloropyridine-3-sulfonyl chloride3,5-difluoroaniline2-chloro-N-(3,5-difluorophenyl)pyridine-3-sulfonamide72% mdpi.com
2-chloropyridine-3-sulfonyl chloride3,5-dimethylaniline2-chloro-N-(3,5-dimethylphenyl)pyridine-3-sulfonamide81% mdpi.com
2-chloropyridine-5-sulfonyl chloride4-fluoroaniline2-chloro-N-(4-fluorophenyl)pyridine-5-sulfonamide73% mdpi.com
2-chloropyridine-5-sulfonyl chloride4-chloroaniline2-chloro-N-(4-chlorophenyl)pyridine-5-sulfonamide70% mdpi.com

The structure of this compound offers two distinct reaction sites: the sulfonyl chloride group and the chlorine atom on the pyridine ring. This dual reactivity makes it a valuable precursor for multi-functionalized pyridine scaffolds. researchgate.net The sulfonyl chloride group can be readily converted into a sulfonamide by reacting with a wide variety of amines. Subsequently, the chlorine atom at the 4-position can undergo nucleophilic aromatic substitution, allowing for the introduction of additional functional groups. This sequential modification strategy provides a pathway to complex pyridine derivatives with diverse substitution patterns, which is a key objective in the design of new chemical entities for drug discovery and materials science. researchgate.net

Role as a Precursor for Diverse Heterocyclic Chemical Systems

Beyond its use in synthesizing sulfonamides, this compound serves as a versatile precursor for a variety of other heterocyclic systems. nih.gov The sulfonyl chloride moiety is not merely a handle for attaching amines; it can be transformed into other functional groups that can then participate in cyclization reactions. For example, sulfonyl chlorides can be reduced to sulfinamides or other sulfur-based functionalities, expanding the range of possible synthetic transformations. nih.gov

Furthermore, the development of modular routes to heterocyclic sulfonyl chlorides and their synthetic equivalents is a significant area of research. nih.gov Methods that allow for the efficient synthesis of compounds like this compound from simpler starting materials are crucial. mit.edu Once formed, these reagents act as key intermediates. The combination of the pyridine ring, a common scaffold in pharmaceuticals, with the versatile reactivity of the sulfonyl chloride group makes it a powerful building block for constructing novel and complex heterocyclic frameworks. nih.govnih.gov

C-Sulfonylation and C-H Functionalization Strategies

While the reaction of sulfonyl chlorides with heteroatoms (like nitrogen in amines) is common, their use in forming carbon-sulfur bonds (C-sulfonylation) represents a more advanced synthetic strategy. Recent developments have shown that pyridine sulfonyl chlorides can participate in C-H functionalization reactions, a highly sought-after transformation in organic synthesis that allows for the direct conversion of C-H bonds into new functional groups.

An innovative strategy involves the use of aryl sulfonyl chlorides for the formal C-sulfonylation of the C-H bonds in 4-alkylpyridines (picolines). nih.govacs.orgnih.gov This reaction converts 4-picoline derivatives into the corresponding aryl picolyl sulfones. The process is believed to proceed through a mechanism involving the formation of an N-sulfonyl 4-alkylidene dihydropyridine (B1217469) intermediate. nih.govacs.org

The proposed mechanism begins with the N-sulfonylation of the pyridine nitrogen by the sulfonyl chloride, forming a pyridinium (B92312) salt. This initial step significantly increases the acidity of the protons on the adjacent alkyl group (the picolyl position). A base, such as triethylamine (B128534) (Et3N), can then deprotonate the picolyl position to yield an alkylidene dihydropyridine intermediate. acs.org This intermediate can then react with another molecule of the sulfonyl chloride, leading to the formation of the picolyl sulfone product. nih.govacs.org This method provides direct access to synthetically valuable picolyl sulfones from simple alkylpyridine precursors and circumvents alternative multi-step routes. acs.org

Table 2: C-Sulfonylation of 4-Ethylpyridine with Various Aryl Sulfonyl Chlorides This table demonstrates the scope of the sulfonyl chloride reactant in picolyl C-H activation.

4-AlkylpyridineSulfonyl ChlorideProductYield (%)Reference
4-Ethylpyridine4-Methoxybenzenesulfonyl chloride1-(4-Methoxyphenyl)sulfonyl-1-(pyridin-4-yl)ethane90% acs.org
4-EthylpyridineBenzenesulfonyl chloride1-(Phenylsulfonyl)-1-(pyridin-4-yl)ethane82% acs.org
4-Ethylpyridine4-Fluorobenzenesulfonyl chloride1-(4-Fluorophenyl)sulfonyl-1-(pyridin-4-yl)ethane85% acs.org
4-Ethylpyridine2,4,6-Trimethylbenzenesulfonyl chloride1-(Mesitylsulfonyl)-1-(pyridin-4-yl)ethane81% acs.org

Derivatization for Enhanced Analytical Detection and Characterization

Sulfonyl chlorides are effective derivatizing agents for enhancing the detection of certain analytes in analytical techniques like high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS). nih.govpatsnap.com The principle involves reacting the analyte, which may have poor detection characteristics, with a derivatizing agent to attach a tag that is easily detectable.

This compound can be used to derivatize compounds containing nucleophilic functional groups, such as phenols and amines. nih.gov For example, the reaction of a phenolic analyte with this compound would form a sulfonate ester. The attached 4-chloropyridylsulfonyl group can improve the analyte's chromatographic behavior and, more importantly, its ionization efficiency in mass spectrometry. nih.govresearchgate.net The pyridine nitrogen is readily protonated, leading to a strong signal in positive-ion electrospray ionization mass spectrometry (ESI-MS). This derivatization strategy can significantly lower the limits of detection for various analytes, including environmentally relevant phenols or biomarkers in biological fluids. nih.govresearchgate.net

Based on a thorough review of available scientific literature, there is no specific information regarding the application of This compound as a derivatization reagent in Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS).

While other pyridine-based sulfonyl chlorides, such as Pyridine-3-sulfonyl chloride, are documented for this purpose, research detailing the use, efficacy, and specific methodologies for this compound in this analytical context could not be found. Consequently, the detailed research findings and data tables requested for the article cannot be generated.

Computational Chemistry and Theoretical Studies of 4 Chloropyridine 2 Sulfonyl Chloride

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties from first principles. For 4-Chloropyridine-2-sulfonyl chloride, these calculations can elucidate its three-dimensional geometry, the distribution of electrons within the molecule, and the energies of its molecular orbitals.

Density Functional Theory (DFT) Studies on Reactivity Profiles

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms and molecules based on the electron density. DFT studies on this compound would provide a detailed understanding of its reactivity. Such studies typically involve geometry optimization to find the lowest energy structure, followed by the calculation of various electronic properties that serve as reactivity descriptors.

Key aspects of a DFT reactivity study on this molecule would include:

Molecular Orbital Analysis: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.

Electron Density Distribution and Electrostatic Potential: Mapping the electron density reveals the electron-rich and electron-deficient regions of the molecule. The molecular electrostatic potential (MEP) map visually represents the regions most susceptible to electrophilic and nucleophilic attack. For this compound, one would expect the nitrogen atom and the oxygen atoms of the sulfonyl group to be regions of high electron density, while the carbon atoms attached to the chlorine atoms and the sulfur atom would be electron-deficient.

Table 1: Hypothetical DFT Calculated Properties for this compound

Property Hypothetical Value Significance
HOMO Energy -7.5 eV Indicates electron-donating ability
LUMO Energy -1.8 eV Indicates electron-accepting ability
HOMO-LUMO Gap 5.7 eV Relates to chemical stability and reactivity

Transition State Analysis for Reaction Pathways

Computational chemistry is instrumental in mapping out the potential energy surface of a chemical reaction, including the identification of transition states. For reactions involving this compound, such as nucleophilic aromatic substitution or reactions at the sulfonyl chloride group, transition state analysis can reveal the reaction mechanism and the energy barriers involved.

This analysis involves:

Locating Transition State Geometries: A transition state is a first-order saddle point on the potential energy surface. Computational algorithms are used to locate the geometry of the transition state connecting reactants and products.

Calculating Activation Energies: The energy difference between the reactants and the transition state is the activation energy, which is a critical factor in determining the reaction rate.

Vibrational Frequency Analysis: A key characteristic of a true transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction coordinate.

For instance, in a nucleophilic substitution reaction at the sulfonyl chloride group, transition state analysis could differentiate between a concerted or a stepwise mechanism.

Prediction of Reactivity and Selectivity in Novel Transformations

The insights gained from DFT calculations and transition state analysis can be used to predict the reactivity and selectivity of this compound in new, unexplored chemical transformations. By comparing the activation energies for different possible reaction pathways or by analyzing the local reactivity descriptors, chemists can make informed predictions about the likely outcome of a reaction.

For example, in a reaction with a multifunctional nucleophile, computational models could predict whether the reaction will occur at the pyridine (B92270) ring or at the sulfonyl chloride group, and at which specific atom. This predictive power can save significant time and resources in the laboratory by focusing experimental efforts on the most promising reaction conditions.

In Silico Screening for Reaction Discovery and Optimization

In silico screening involves the use of computational methods to rapidly evaluate a large number of potential reactants, catalysts, or reaction conditions. This approach can accelerate the discovery of new reactions and the optimization of existing ones.

In the context of this compound, in silico screening could be used to:

Discover New Reactions: By computationally screening a virtual library of potential reaction partners, it may be possible to identify novel transformations that this molecule can undergo.

Optimize Reaction Conditions: Computational models can be used to study the effect of different solvents, temperatures, and catalysts on the reaction rate and selectivity, thereby guiding the optimization of reaction conditions to achieve higher yields and purity of the desired product.

For example, a screening study could evaluate a range of catalysts for a specific cross-coupling reaction involving this compound, predicting which catalyst is likely to be the most effective.

Table 2: Compound Names Mentioned in the Article

Compound Name

Sustainable and Advanced Manufacturing Approaches for Sulfonyl Chlorides

Implementation of Green Chemistry Principles in Synthesis

Traditional synthesis of sulfonyl chlorides often relies on harsh and hazardous chlorinating agents such as phosphorus oxychloride, phosphorus pentachloride, and thionyl chloride google.comgoogle.com. These reagents generate significant amounts of corrosive and toxic byproducts, complicating waste disposal and posing safety risks.

In response, research has focused on developing greener alternatives. One promising approach is the use of N-chloroamides and related compounds, such as N-chlorosuccinimide (NCS), for oxidative chlorination chemicalbook.comorganic-chemistry.org. These reagents are solid, easier to handle, and operate under milder conditions organic-chemistry.org. For instance, NCS can be used to convert S-alkylisothiourea salts into sulfonyl chlorides efficiently. A key advantage of this system is that the succinimide byproduct can be recovered and re-chlorinated, creating a recyclable and more sustainable process organic-chemistry.org. Another method involves the in-situ generation of the chlorinating agent, which improves safety and reduces the need to handle and store highly reactive chemicals. For example, sodium 2-pyridinesulfinate can be treated with N-chlorosuccinimide to generate the corresponding sulfonyl chloride in the same reaction vessel where it will be used for subsequent steps chemicalbook.com.

Reagent TypeExamplesAdvantagesDisadvantages
Traditional Phosphorus oxychloride, Thionyl chloride, Phosphorus pentachloride google.comgoogle.comHigh reactivity, well-established methodsHighly corrosive, produce hazardous waste (e.g., HCl, phosphoric acids), moisture sensitive
Green/Benign N-Chlorosuccinimide (NCS), 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH) organic-chemistry.orgrsc.orgMilder conditions, solid and easier to handle, potential for byproduct recyclingMay be less reactive for certain substrates, can be more expensive initially
In-situ Generated Chlorine from HCl and an oxidant, HOCl researchgate.netacs.orgAvoids transport and storage of toxic gases, improved safetyRequires precise control of generation and consumption rates

This table provides a comparative overview of traditional versus environmentally benign reagents for sulfonyl chloride synthesis.

A major source of waste in chemical manufacturing is the use of volatile organic solvents (VOCs). Green chemistry encourages the use of safer solvents, like water, or eliminating solvents altogether mdpi.com. The synthesis of certain sulfonyl chlorides has been successfully demonstrated in aqueous media. For example, the preparation of 2-chloropyridine-3-sulfonyl chloride can be achieved by bubbling chlorine gas through an aqueous hydrochloric acid solution of the corresponding disulfide precursor acs.org. This process avoids the use of organic solvents for the reaction itself, significantly reducing the environmental impact.

Solvent-free, or neat, reactions represent another significant advancement mdpi.com. While specific examples for 4-Chloropyridine-2-sulfonyl chloride are not prevalent, the principle is being applied more broadly. Mechanochemical methods, using grinding or milling to initiate reactions without bulk solvent, are gaining traction for their ability to reduce waste and energy consumption.

Atom economy is a core concept in green chemistry that measures how many atoms from the reactants are incorporated into the final desired product mdpi.comepa.gov. Traditional methods for sulfonyl chloride synthesis often have poor atom economy, generating significant waste. For instance, reactions using phosphorus oxychloride as both a reagent and a solvent generate substantial phosphorus-containing byproducts that are not part of the final molecule google.com.

Strategies to improve atom economy focus on designing reactions where most, if not all, reactant atoms end up in the product rsc.org. Addition reactions are ideal in this regard. While not always feasible for sulfonyl chloride synthesis, choosing reagents that produce minimal and non-hazardous byproducts is a practical approach. The E-factor, which is the mass ratio of waste to the desired product, is another metric used to evaluate the environmental impact of a process wiley.com. The goal is to minimize the E-factor by improving reaction selectivity and reducing the use of stoichiometric reagents and solvents. The development of catalytic processes is a key strategy for achieving high atom economy and low E-factors, though this remains a challenge for many sulfonyl chloride syntheses.

Continuous Flow Chemistry Technologies for Sulfonyl Chloride Production

Continuous flow chemistry, where reagents are pumped through a network of tubes or channels, offers significant advantages over traditional batch processing. These benefits include superior heat and mass transfer, enhanced safety by minimizing the volume of hazardous materials at any given time, and the potential for seamless integration of reaction, workup, and analysis nih.govnih.gov.

The synthesis of sulfonyl chlorides often involves highly exothermic reactions and potentially unstable intermediates, making it an ideal candidate for continuous flow processing rsc.orgresearchgate.net. Flow reactors provide precise control over reaction parameters such as temperature, pressure, and residence time, which is the time reactants spend in the reactor nih.gov.

Optimization of a flow protocol involves systematically varying these parameters to maximize yield and purity while minimizing reaction time. For example, in the synthesis of aryl sulfonyl chlorides, a continuous system using multiple continuous stirred-tank reactors (CSTRs) was developed. researchgate.netmdpi.com. The process parameters, including reagent concentration, flow rates, and temperature, were carefully optimized. This fine-tuning enabled exquisite control over the reaction, leading to high space-time yields (STY), a measure of the amount of product that can be made in a given reactor volume per unit of time rsc.org. In one study, a model system for sulfonyl chloride synthesis achieved a very high STY of 6.7 kg L⁻¹ h⁻¹ with a short residence time of just 41 seconds in a microreactor rsc.org.

ParameterTypical RangeImpact on Synthesis
Residence Time Seconds to Minutes rsc.orgnih.govDetermines reaction completion; too short leads to incomplete conversion, too long can lead to byproduct formation.
Temperature -5 °C to 120 °C nih.govrsc.orgAffects reaction rate and selectivity; precise control prevents thermal runaways and decomposition of sensitive intermediates.
Reagent Concentration 0.4 M to 1.2 M hybrid-chem.comInfluences reaction kinetics and can affect product solubility, potentially leading to clogging if not optimized.
Flow Rate μL/min to mL/min nih.govDirectly controls residence time and throughput of the system.

This table summarizes key parameters and their impact on the optimization of continuous flow synthesis for sulfonyl chlorides.

Process intensification refers to the development of smaller, more efficient, and more sustainable manufacturing processes. Continuous flow technology is a key enabler of process intensification for sulfonyl chloride production hybrid-chem.com. The small internal volume of flow reactors dramatically improves safety when handling hazardous reagents or performing highly energetic reactions nih.gov. The large surface-area-to-volume ratio allows for rapid and efficient heat exchange, preventing the formation of hot spots and enabling reactions to be run under more aggressive, yet controlled, conditions than would be safe in a large batch reactor mdpi.com.

Scaling up a continuous flow process, known as scaling out, often involves running the system for a longer period or using multiple reactors in parallel, rather than building a larger reactor. This approach avoids the challenges of heat and mass transfer that plague the scale-up of batch processes. Studies have shown that continuous manufacturing of aryl sulfonyl chlorides can nearly double the space-time yield compared to an optimized batch procedure mdpi.com. For example, one optimized flow process produced 500g of product in 12 hours, demonstrating a significant improvement in throughput and efficiency mdpi.com. This scalability makes continuous flow a highly attractive technology for the industrial production of this compound and other essential chemical intermediates.

Enhancements in Reaction Safety and Control for Exothermic Processes

The synthesis of sulfonyl chlorides is frequently associated with strong exotherms, which can lead to thermal runaway and the formation of unwanted byproducts if not properly managed. rsc.orgnih.gov Advanced manufacturing techniques, particularly continuous flow chemistry, have emerged as a superior alternative to traditional batch processing for managing these hazardous reactions.

Continuous flow systems offer significant improvements in safety and control for several key reasons:

Superior Heat Transfer: The high surface-area-to-volume ratio of microreactors or flow reactors allows for rapid and efficient heat dissipation, thereby preventing dangerous temperature spikes. rsc.org

Precise Parameter Control: Flow chemistry enables exquisite control over reaction parameters such as temperature, pressure, residence time, and reagent stoichiometry. rsc.org This level of control minimizes byproduct formation and improves product consistency.

Reduced Reaction Volume: By their nature, continuous flow processes handle only small volumes of the reaction mixture at any given moment, which inherently minimizes the risk associated with potential runaway reactions. rsc.org

A notable example of this approach is the development of a continuous flow protocol for synthesizing sulfonyl chlorides from thiols and disulfides using 1,3-dichloro-5,5-dimethylhydantoin (DCH) as an oxidative chlorinating agent. rsc.org This method successfully circumvents the risks of thermal runaway associated with batch processing and achieves a very high space-time yield. rsc.org

Heat flow calorimetry is another critical tool for ensuring the safety of these processes. It is used to measure the heat released during a reaction, allowing for the calculation of potential adiabatic temperature rises. For instance, in a sulfuryl chloride-mediated reaction sequence, the formation of a sulfenyl chloride intermediate and its subsequent chlorination were found to be highly exothermic, with predicted adiabatic temperature rises that would be hazardous in a batch process. nih.gov Implementing the process in a continuous flow system allowed for superior temperature control, mitigating these risks. nih.govnih.gov

Furthermore, the development of automated continuous manufacturing systems, incorporating multiple continuous stirred-tank reactors (CSTRs) and real-time process monitoring, has demonstrated significant improvements in process reliability and yield for the production of aryl sulfonyl chlorides. mdpi.com Such systems address the hazards of using reagents like chlorosulfonic acid and manage the highly exothermic nature of the reaction and subsequent quenching procedures, which are often problematic in large-scale batch production. mdpi.com

Table 1: Comparison of Batch vs. Continuous Flow Processing for Sulfonyl Chloride Synthesis
ParameterBatch ProcessingContinuous Flow ProcessingReference
SafetyHigher risk of thermal runaway due to poor heat transfer and large reaction volumes.Improved inherent safety by minimizing reaction volume and providing superior heat dissipation. rsc.org
Process ControlDifficult to maintain consistent temperature and mixing, leading to impurities.Exquisite control over temperature, residence time, and stoichiometry. rsc.org
ScalabilityScale-up can be hazardous and challenging due to exothermicity.Safer and more reliable scale-up by numbering up reactors or extending operation time. mdpi.com
Spacetime YieldGenerally lower. For one aryl sulfonyl chloride, it was 0.072 g mL⁻¹ h⁻¹.Significantly higher. For the same aryl sulfonyl chloride, it was 0.139 g mL⁻¹ h⁻¹. mdpi.com

Development of One-Pot and Cascade Reaction Protocols

One-pot and cascade (or tandem) reactions represent a significant advancement in sustainable chemical manufacturing. These protocols improve process efficiency by reducing the number of intermediate purification steps, which in turn saves time, reduces solvent waste, and decreases material loss. For the synthesis of sulfonyl chlorides and their derivatives, these advanced protocols are particularly valuable.

A notable one-pot strategy involves the conversion of aromatic carboxylic acids into sulfonyl chlorides, which are then immediately reacted with an amine to form the corresponding sulfonamide. acs.org This process utilizes a copper-catalyzed decarboxylative halosulfonylation, which circumvents the need to isolate the often unstable and highly reactive sulfonyl chloride intermediate. acs.orgprinceton.edu This method is applicable to a diverse range of substrates, including electron-deficient heteroaromatic acids like nicotinic and isonicotinic acids, making it highly relevant for the synthesis of compounds related to this compound. acs.org

Another efficient one-pot method begins with sulfonyl hydrazides, which are converted to sulfonyl chlorides using N-chlorosuccinimide (NCS). nih.gov The in situ generated sulfonyl chloride can then be reacted with a variety of nucleophiles, such as amines or alcohols, to produce sulfonamides or sulfonates in moderate to excellent yields. nih.gov This approach is highly selective and proceeds under mild conditions. nih.gov

For the synthesis of heteroaryl sulfonamides, protocols have been developed that avoid the challenging synthesis and isolation of notoriously unstable heteroaryl sulfonyl chlorides. acs.orgnih.gov One such method employs 2,4,6-trichlorophenyl chlorosulfate (B8482658) (TCPC) and heteroarylzinc reagents. acs.orgnih.gov The reaction generates a sulfonyl chloride intermediate in situ, which is immediately trapped by an amine to yield the desired sulfonamide. nih.gov For certain substrates like 2-pyridylzinc reagents, the reaction forms stable 2,4,6-trichlorophenyl (TCP) pyridine-2-sulfonate esters, which serve as bench-stable and reactive alternatives to the corresponding sulfonyl chlorides. acs.org

Cascade reactions involving sulfonyl chlorides have also been developed. For example, a visible-light-induced, regioselective cascade sulfonylation-cyclization of 1,5-dienes with sulfonyl chlorides provides an efficient route to sulfonylated pyrrolin-2-ones. nih.gov This process proceeds through a radical addition/cyclization mechanism at room temperature, demonstrating how sulfonyl chlorides can be used in complex, multi-step transformations under mild conditions. nih.gov

Table 2: Examples of One-Pot/Cascade Protocols for Sulfonyl Chloride Derivatives
Starting MaterialKey ReagentsIntermediateFinal ProductProtocol TypeReference
(Hetero)aryl Carboxylic AcidCu Catalyst, DCDMH, SO₂, AmineSulfonyl Chloride (in situ)SulfonamideOne-Pot acs.orgprinceton.edu
Sulfonyl HydrazideNCS, Amine/AlcoholSulfonyl Chloride (in situ)Sulfonamide/SulfonateOne-Pot nih.gov
Heteroarylzinc ReagentTCPC, AmineSulfonyl Chloride or TCP Sulfonate (in situ)SulfonamideOne-Pot acs.orgnih.gov
1,5-Diene & Sulfonyl ChloridePhotocatalyst (Visible Light)Sulfonyl RadicalSulfonylated Pyrrolin-2-oneCascade nih.gov

Future Research Directions and Perspectives for 4 Chloropyridine 2 Sulfonyl Chloride

Discovery of Novel Synthetic Methodologies for Pyridine (B92270) Sulfonyl Chlorides

The synthesis of pyridine sulfonyl chlorides has traditionally relied on robust but often harsh methods, such as those employing phosphorus oxychloride and phosphorus pentachloride. google.com However, the future of chemical synthesis is increasingly geared towards greener, more efficient, and milder reaction conditions. Research is actively pursuing innovative pathways that minimize waste and avoid the use of hazardous reagents.

Recent advancements have demonstrated the viability of "green chemistry" approaches. One such method involves the diazotization of an aminopyridine precursor, followed by a substitution reaction. patsnap.comgoogle.com This strategy successfully avoids harsh acylating agents like phosphorus pentachloride, leading to higher yields (often exceeding 80%), significantly shorter reaction times, and lower production costs. patsnap.comgoogle.com

Another promising, environmentally friendly technique is the oxidative chlorination of azaarenethiols. A simple and effective method has been developed using sodium chlorite (B76162) (NaClO2) as the oxidant in water, a benign solvent. figshare.com This process allows for easy purification through simple extraction and concentration, producing pyridine-2-sulfonyl chlorides in good yields. figshare.com These modern methodologies represent a significant step forward, aligning the synthesis of important building blocks like 4-Chloropyridine-2-sulfonyl chloride with the principles of sustainable chemistry.

Synthetic Method Key Reagents/Features Advantages Reference
Traditional ChlorinationPhosphorus Pentachloride, Phosphorus OxychlorideEstablished Method google.com
Diazotization Route3-Aminopyridine (B143674), Diazotizing AgentAvoids harsh acylating agents, High yield (>80%), Milder conditions, Green chemistry patsnap.comgoogle.com
Oxidative ChlorinationAzaarenethiols, NaClO2, WaterUses water as solvent, Simple purification, Good yields figshare.com

Exploration of Undiscovered Reactivity Patterns and Transformation Pathways

While the primary reactivity of the sulfonyl chloride group in forming sulfonamides is well-established, future research aims to uncover more nuanced and undiscovered transformation pathways. This compound is a bifunctional molecule, meaning it has two reactive sites that can be addressed either sequentially or selectively.

The two key reactive sites are:

The Sulfonyl Chloride Group (-SO2Cl): This is a powerful electrophile that readily reacts with a wide range of nucleophiles (amines, alcohols, etc.) to form sulfonamides, sulfonates, and other derivatives. cymitquimica.com

The C4-Chloro Group (-Cl): The chlorine atom on the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). chempanda.com This allows for the introduction of a second, distinct functional group.

The exploration of orthogonal reactivity, where one site can be reacted while leaving the other intact, is a key area of future study. This allows for stepwise, controlled diversification of the molecular scaffold. Furthermore, research into novel catalytic systems could unlock new reaction pathways, such as cross-coupling reactions at the C-Cl bond or transformations that engage the pyridine ring itself, leading to more complex heterocyclic systems. The interplay between the electron-withdrawing sulfonyl chloride group and the pyridine ring's electronics may also lead to unexpected reactivity patterns, such as formal C-H activation at other positions on the ring under specific conditions. nih.gov

Integration with Artificial Intelligence and Machine Learning in Chemical Innovation

Key Applications of AI/ML in Synthesis:

Retrosynthetic Analysis: AI algorithms can analyze the structure of a complex target molecule and propose the most efficient synthetic routes, identifying key precursors like this compound. nih.govchemrxiv.org

Reaction Condition Optimization: ML models, including Bayesian optimization and neural networks, can predict the optimal reaction conditions (e.g., solvent, temperature, catalyst) to maximize yield and selectivity for a given transformation. nih.govbeilstein-journals.orgautorxn.com This is particularly valuable for fine-tuning the selective reactivity of bifunctional molecules. Active learning strategies can update and refine these predictions with minimal experimental data. nih.govduke.edu

Novel Reaction Discovery: By analyzing vast datasets of known reactions, AI can identify patterns and propose novel transformations that may not be intuitive to human chemists. pharmafeatures.com This could lead to the discovery of entirely new ways to utilize the reactivity of this compound.

Expanding the Scope of Functionalization and Derivatization Strategies

The dual reactivity of this compound makes it an ideal substrate for creating diverse molecular libraries through varied functionalization strategies. Future research will focus on expanding the toolbox of reactions that can be applied to this scaffold, particularly in the context of "late-stage functionalization" (LSF). LSF refers to the modification of complex, often biologically active, molecules at a late step in their synthesis, allowing for the rapid generation of analogues for structure-activity relationship (SAR) studies. chemrxiv.orgmpg.de

Derivatization strategies can be pursued at two primary sites:

Reactive Site Potential Transformations Resulting Functional Groups
Sulfonyl Chloride Reaction with primary/secondary amines, alcohols, thiols; Reduction; Conversion to sulfonyl fluoride (B91410).Sulfonamides, Sulfonates, Thiosulfonates, Sulfinic acids, Sulfonyl fluorides. nih.govresearchgate.net
C4-Chloro Nucleophilic Aromatic Substitution (SNAr) with N, O, S-based nucleophiles.Amines, Ethers, Thioethers. chempanda.com

A particularly innovative strategy involves the concept of the sulfonamide group itself as a modifiable handle. Recent methods have shown that primary sulfonamides (formed from sulfonyl chlorides) can be reactivated, for example using a pyrylium (B1242799) salt, to regenerate a sulfonyl chloride equivalent in situ. nih.govresearchgate.netnih.gov This allows for the interconversion of sulfonamides into other functional groups, effectively using the sulfonamide as a versatile linchpin for further derivatization. chemrxiv.org Another advanced approach involves converting sulfonamides into sulfonyl radical intermediates via photocatalysis, opening up new avenues for carbon-carbon bond formation. nih.gov

Contribution to Diversification of Chemical Space through Advanced Synthesis

The ultimate value of a building block like this compound lies in its ability to help chemists explore and populate "chemical space"—the vast, multidimensional universe of all possible molecules. nih.gov By providing a rigid scaffold with two distinct and orthogonally reactive functional groups, it enables the systematic and efficient synthesis of novel compounds that would otherwise be difficult to access.

Bifunctional building blocks are critical for constructing diverse chemical libraries, especially for applications like DNA-Encoded Library (DEL) technology, where a vast number of unique compounds are synthesized. nih.govenamine.net The defined structure of this compound allows for the creation of molecules with precise three-dimensional arrangements of functional groups, a key factor in designing molecules that can interact specifically with biological targets like proteins.

The combination of a pyridine core, common in pharmaceuticals, with the versatile chemistry of both a sulfonyl chloride and an aryl chloride, makes this compound a powerful engine for discovery. It serves as a starting point for creating scaffolds that can be decorated with a wide array of functionalities, thereby generating structurally diverse molecules with a wide range of physicochemical properties. mdpi.com This diversification is essential for identifying new drug candidates, functional materials, and agrochemicals.

Q & A

Q. Advanced

  • NMR Spectroscopy: ¹H and ¹³C NMR identify substituent positions (e.g., pyridine ring protons at δ 7.5–8.5 ppm).
  • IR Spectroscopy: S=O stretching vibrations (~1350 cm⁻¹) and C-Cl bonds (~750 cm⁻¹) confirm functional groups.
  • Mass Spectrometry: High-resolution MS validates molecular ion peaks (e.g., [M+H]+ for C₅H₃Cl₂NO₂S at m/z 223.94). Purity is assessed via elemental analysis (>98%) .

How does the reactivity of this compound compare to halogenated analogs in nucleophilic substitutions?

Advanced
Compared to bromo- or fluoro-substituted analogs (e.g., 4-Bromo-3-chloro-2-fluorobenzenesulfonyl chloride), the chlorine atom at the 4-position increases electrophilicity due to its electron-withdrawing effect. However, steric hindrance from the pyridine ring may reduce reactivity with bulky nucleophiles. Kinetic studies using UV-Vis spectroscopy can quantify these differences .

What strategies minimize byproduct formation during sulfonamide synthesis?

Q. Advanced

  • Byproduct Identification: Common byproducts include hydrolyzed sulfonic acids (from moisture exposure) or disulfonamides (from excess reagent).
  • Mitigation:
    • Use anhydrous solvents and molecular sieves to prevent hydrolysis.
    • Employ stepwise addition of amines to avoid overreaction.
    • Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization .

What are the applications of this compound in medicinal chemistry research?

Advanced
This compound is a key intermediate in:

  • Drug Discovery: Synthesizing sulfonamide-based inhibitors (e.g., protease or kinase inhibitors).
  • Bioconjugation: Modifying biomolecules (e.g., peptides) for targeted drug delivery systems.
  • Structure-Activity Relationship (SAR) Studies: Introducing sulfonyl groups to probe binding interactions in receptor-ligand systems .

How can computational methods aid in predicting the reactivity of this compound?

Advanced
Density Functional Theory (DFT) calculations model:

  • Electrophilicity Parameters: Quantify reactivity toward nucleophiles using Fukui indices.
  • Transition States: Predict regioselectivity in substitution reactions.
  • Solvent Effects: COSMO-RS simulations optimize solvent choices for specific reactions .

What are the challenges in scaling up reactions involving this compound?

Q. Advanced

  • Exotherm Management: Gradual reagent addition and cooling systems prevent thermal runaway.
  • Purity Maintenance: Continuous flow systems reduce batch variability.
  • Waste Handling: Neutralization of HCl byproducts with NaOH is critical for environmental compliance .

How do structural modifications of this compound impact its biological activity?

Q. Advanced

  • Substituent Effects: Introducing electron-donating groups (e.g., -OCH₃) at the 3-position can reduce reactivity but enhance membrane permeability.
  • Biological Testing: In vitro assays (e.g., enzyme inhibition, cytotoxicity) paired with HPLC-MS metabolite profiling validate modifications .

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